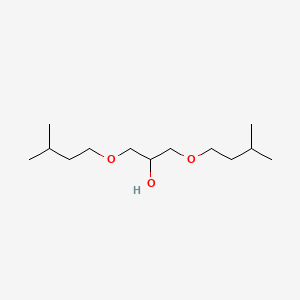
1,3-Diisoamyloxy-2-propanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Diisoamyloxy-2-propanol is an organic compound with the molecular formula C13H28O3 It is a derivative of 2-propanol, where two isoamyl groups are attached to the 1 and 3 positions of the propanol backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3-Diisoamyloxy-2-propanol can be synthesized through the reaction of 1,3-dihydroxy-2-propanol with isoamyl alcohol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the esterification process. The reaction can be represented as follows:
1,3-Dihydroxy-2-propanol+2Isoamyl alcoholAcid catalystthis compound+2Water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity reactants and efficient separation techniques, such as distillation, ensures the production of high-quality this compound.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Diisoamyloxy-2-propanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The isoamyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
1,3-Diisoamyloxy-2-propanol has several applications in scientific research, including:
Chemistry: Used as a solvent or reagent in organic synthesis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,3-Diisoamyloxy-2-propanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: Inhibiting specific enzymes involved in metabolic pathways.
Receptor Binding: Binding to receptors on cell surfaces to modulate cellular responses.
Signal Transduction: Affecting intracellular signaling pathways to alter cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Diamino-2-propanol: A compound with similar structural features but different functional groups.
1,3-Dihydroxy-2-propanol: The precursor used in the synthesis of 1,3-Diisoamyloxy-2-propanol.
1,3-Diisoamyl-2-propanone: A ketone derivative with similar isoamyl groups.
Uniqueness
This compound is unique due to its specific arrangement of isoamyl groups and its potential applications in various fields. Its chemical properties and reactivity make it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
626-78-8 |
|---|---|
Formule moléculaire |
C13H28O3 |
Poids moléculaire |
232.36 g/mol |
Nom IUPAC |
1,3-bis(3-methylbutoxy)propan-2-ol |
InChI |
InChI=1S/C13H28O3/c1-11(2)5-7-15-9-13(14)10-16-8-6-12(3)4/h11-14H,5-10H2,1-4H3 |
Clé InChI |
ARRCKRNGGJHASO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCOCC(COCCC(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















